![molecular formula C13H17NO B2728331 3-Phenyl-octahydropyrano[4,3-b]pyrrole CAS No. 1803561-53-6](/img/structure/B2728331.png)
3-Phenyl-octahydropyrano[4,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-octahydropyrano[4,3-b]pyrrole is a chemical compound with the CAS Number: 1803561-53-6 . It has a molecular weight of 203.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Phenyl-octahydropyrano[4,3-b]pyrrole is 1S/C13H17NO/c1-2-4-10(5-3-1)11-8-14-13-6-7-15-9-12(11)13/h1-5,11-14H,6-9H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
3-Phenyl-octahydropyrano[4,3-b]pyrrole is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Structural Studies
A convenient and highly stereoselective method has been developed for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives, showcasing a double reductive amination approach to produce novel fused N-heterobicyclic compounds with high stereoselectivity (Xiaofeng Ma et al., 2013). Another research elaborates on the synthesis, structure, and thermal stability of ternary metal complexes based on polycarboxylate and N-heterocyclic ligands, indicating the versatility of such structures in coordination chemistry (Ming Fang et al., 2009).
Novel Bicyclization Strategies
An innovative three-component bicyclization strategy for synthesizing densely functionalized pyrano[3,4-c]pyrroles demonstrates the compound's potential in constructing complex molecular architectures through multiple bond-forming events, including C-N, C-O, and C-H bonds (Q. Gao et al., 2016).
Electrochemical and Optical Properties
Research into the electrochemical polymerisation of N-Arylated and N-Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives highlights how substitution patterns significantly influence optical and electronic properties, suggesting potential applications in electronic materials and devices (Kai A. I. Zhang et al., 2009).
Luminescent Materials
The synthesis of highly luminescent polymers containing the 2,3,5,6-Tetraarylated Pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore in the main chain opens avenues for the development of novel photoluminescent materials with potential applications in optoelectronics and sensory technologies (Kai A. I. Zhang & B. Tieke, 2008).
Anion Receptors
Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline compounds, which include pyrrole derivatives, have shown augmented affinities and enhanced selectivities for anions, positioning them as promising candidates for developing selective anion receptors and sensors (P. Anzenbacher et al., 2000).
Safety and Hazards
The safety information for 3-Phenyl-octahydropyrano[4,3-b]pyrrole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-phenyl-1,2,3,3a,4,6,7,7a-octahydropyrano[4,3-b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-10(5-3-1)11-8-14-13-6-7-15-9-12(11)13/h1-5,11-14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHLOAPDUROBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-octahydropyrano[4,3-b]pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

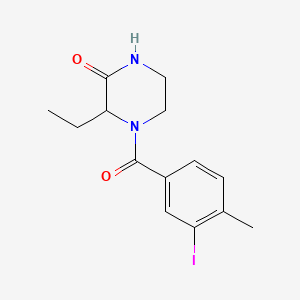
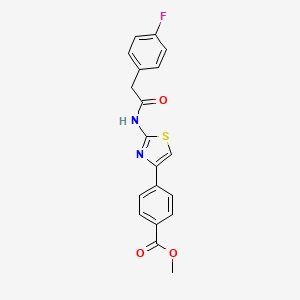


![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)
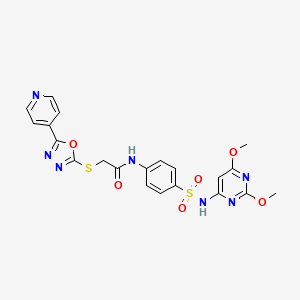
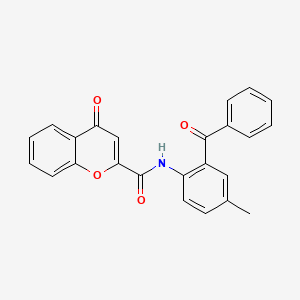
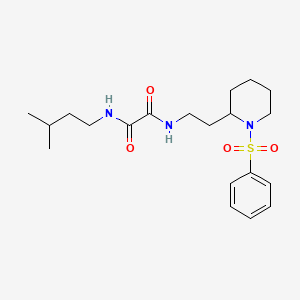
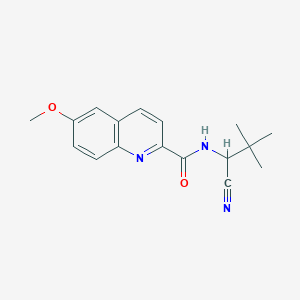
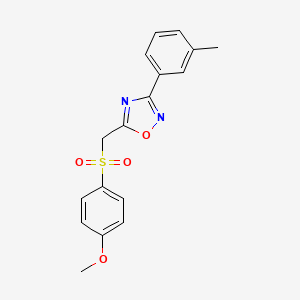
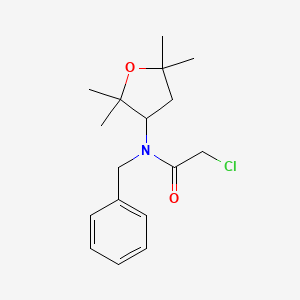
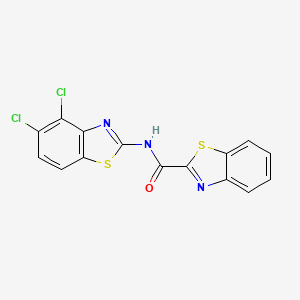
![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)
